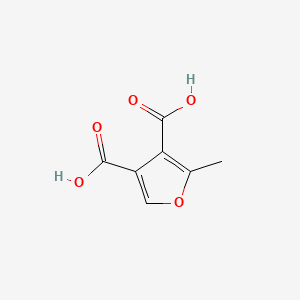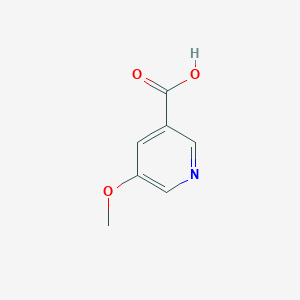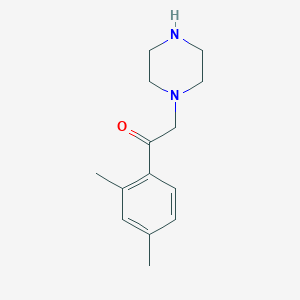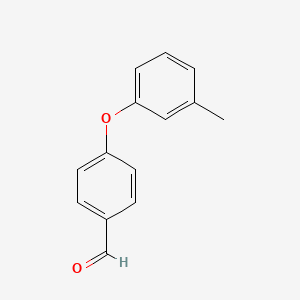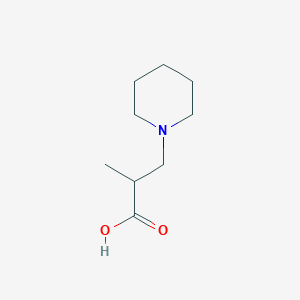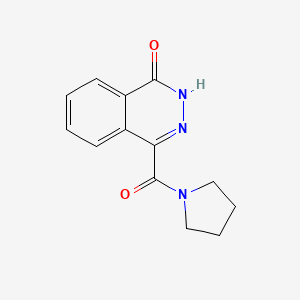
4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter) and odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo.Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
4-(Pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one has been used in the synthesis and structural analysis of polymers. For instance, its derivatives have been utilized in the creation of polymers with lactam and lactim forms, as seen in the research by Paventi, Chan, and Hay (1996), who explored the synthesis of polymers derived from phthalazine and bis(4-fluorophenyl)sulfone (Paventi, Chan, & Hay, 1996).
Synthesis and Characterization of Derivatives
El-Shamy et al. (2022) described the synthesis of various phthalazine derivatives, including those with glycosyloxy and selenone groups. These compounds were characterized and tested for their antibacterial properties and cytotoxicity, providing insights into the potential medical applications of these derivatives (El-Shamy et al., 2022).
Antimicrobial and Antiviral Properties
Research by Salem et al. (2013) on new heterocycles containing the pyridine moiety demonstrated the antimicrobial and antiviral potential of phthalazine derivatives. This study highlights the importance of these compounds in developing new pharmaceutical agents (Salem et al., 2013).
Synthesis and Biological Screening
The work by El-Wahab et al. (2011) on the synthesis and biological screening of 4-benzyl-2H-phthalazine derivatives showcases their potential in antimicrobial activity. These derivatives were synthesized and tested against various bacteria and fungi, indicating their utility in medical research (El-Wahab et al., 2011).
Heterocyclic Poly(arylene ether ketone)s Synthesis
Cheng et al. (2007) explored the synthesis of novel heterocyclic poly(arylene ether ketone)s using phthalazinone derivatives. These polymers demonstrated excellent thermal properties and solubility in various solvents, indicating their potential in industrial applications (Cheng et al., 2007).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes information on safe handling and disposal.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.
Please consult a relevant expert or database for specific information on “4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one”.
Propiedades
IUPAC Name |
4-(pyrrolidine-1-carbonyl)-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-10-6-2-1-5-9(10)11(14-15-12)13(18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJMUSDYMFOGNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NNC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



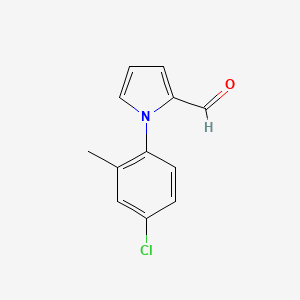
![methyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B1366005.png)
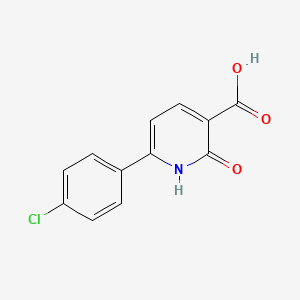
![2-[(2-Methylpiperidin-1-yl)methyl]azepane](/img/structure/B1366008.png)
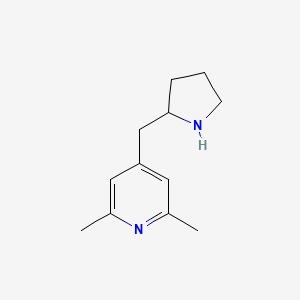
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1366010.png)
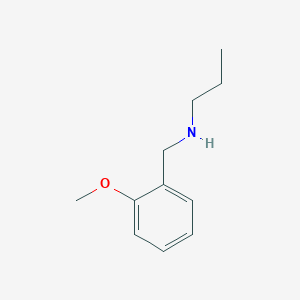
![N-[(3-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B1366015.png)
